6-Aminohexanenitrile 6-Aminohexanenitrile
Brand Name: Vulcanchem
CAS No.: 2432-74-8
VCID: VC1961306
InChI: InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2
SMILES: C(CCC#N)CCN
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol

6-Aminohexanenitrile

CAS No.: 2432-74-8

Cat. No.: VC1961306

Molecular Formula: C6H12N2

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

6-Aminohexanenitrile - 2432-74-8

Specification

CAS No. 2432-74-8
Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
IUPAC Name 6-aminohexanenitrile
Standard InChI InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2
Standard InChI Key KBMSFJFLSXLIDJ-UHFFFAOYSA-N
SMILES C(CCC#N)CCN
Canonical SMILES C(CCC#N)CCN
Boiling Point 235.5 °C
Melting Point -31.4 °C

Introduction

Chemical Identity and Structure

6-Aminohexanenitrile consists of a six-carbon chain with an amino group (-NH₂) at one end and a nitrile group (-C≡N) at the other. This bifunctionality is the key to its utility in organic synthesis and polymer chemistry. The compound's structure allows it to participate in various reactions, including polymerization and reductive amination.

Identification Data

The compound is known by several synonyms in the chemical literature and industry. The following table presents the key identification data:

ParameterValue
CAS Number2432-74-8
Alternative CAS31196-10-8
Molecular FormulaC₆H₁₂N₂
IUPAC Name6-aminohexanenitrile
Common Synonyms6-Amino capronitrile, Aminocapronitrile, 5-Cyanopentylamine
InChIInChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2
SMILESC(CCC#N)CCN

Table 1: Identification parameters of 6-Aminohexanenitrile

Structural Characteristics

The compound features the following structural characteristics:

  • A linear six-carbon chain backbone

  • Primary amine (-NH₂) group at C6 position

  • Nitrile (-C≡N) group at C1 position

  • Aliphatic chain connecting the two functional groups

This structure enables the molecule to undergo selective reactions at either the amine or nitrile terminus, making it particularly useful as a bifunctional building block in organic synthesis.

Physical and Chemical Properties

6-Aminohexanenitrile appears as a colorless liquid at standard temperature and pressure. Its physical and chemical properties have been extensively characterized through various analytical methods.

Physical Properties

The following table presents the comprehensive physical properties of 6-aminohexanenitrile:

PropertyValue
Physical StateColorless liquid
Molecular Weight112.173 g/mol
Density0.899 g/cm³
Boiling Point231.1°C at 760 mmHg
Melting Point-31.3°C
Flash Point93.6°C
Vapor Pressure0.0636 mmHg at 25°C
Refractive Index1.4475
LogP1.72938
Polar Surface Area49.81000
Exact Mass112.10000

Table 2: Physical properties of 6-Aminohexanenitrile

Chemical Reactivity

The chemical reactivity of 6-aminohexanenitrile is primarily determined by its two functional groups:

  • The amino group (-NH₂) can undergo:

    • Amidation reactions

    • Acylation

    • Alkylation

    • Reductive alkylation

  • The nitrile group (-C≡N) can undergo:

    • Hydrolysis to amides or carboxylic acids

    • Reduction to primary amines

    • Addition reactions

    • Catalytic transformations

This dual functionality makes the compound particularly useful in step-growth polymerizations and as a precursor for various nitrogen-containing organic compounds .

Synthesis Methods

There are several established methods for synthesizing 6-aminohexanenitrile, with different approaches used in laboratory and industrial settings.

Industrial Production

The industrial synthesis of 6-aminohexanenitrile typically involves:

  • Hydrocyanation of caprolactam

  • Reductive methods involving hexanedinitrile (adiponitrile)

  • Selective hydrogenation of adiponitrile

The selective hydrogenation of adiponitrile is particularly important, as it allows for the controlled production of 6-aminohexanenitrile as an intermediate in the synthesis of hexamethylenediamine .

Catalytic Approaches

Recent research has focused on developing more efficient catalytic methods for the synthesis of 6-aminohexanenitrile. Particularly noteworthy is the use of functionalized multi-walled carbon nanotubes supported Ni-based catalysts for the selective hydrogenation of adiponitrile to 6-aminohexanenitrile and 1,6-hexanediamine .

The selective hydrogenation process can be controlled by modifying catalyst properties and reaction conditions:

  • Nickel-based catalysts on various supports (carbon nanotubes, sepiolite, silica)

  • Addition of promoters such as potassium and lanthanum

  • Ionic liquid modifications, such as [Bmim]OH, to switch selectivity

  • Temperature and pressure optimization

Applications in Industry and Research

6-Aminohexanenitrile finds applications across various industries, with particular significance in polymer chemistry and pharmaceutical development.

Polyamide Synthesis

The most significant application of 6-aminohexanenitrile is in the synthesis of polyamides, particularly nylon-6. This process typically involves:

  • Hydrolysis of the nitrile group

  • Subsequent amidation with the amino group

  • Polymerization to form high-molecular-weight polymers

Studies have shown that for successful polymerization into nylon-6, more than 99% nitrile conversion is required to obtain a high-molecular-weight polymer . This has led to extensive research into efficient catalysts for this transformation.

Catalytic Research

Significant research efforts have focused on developing efficient catalytic systems for the transformation of 6-aminohexanenitrile:

  • Homogeneous catalysts:

    • Ruthenium dihydride phosphine catalysts have shown promise for nitrile hydrolysis

    • At 140°C with only 0.5 mol% [RuH₂(PPh₃)₄], 60% nitrile conversion can be achieved within 2 hours

  • Heterogeneous catalysts:

    • Metal oxides (TiO₂, ZrO₂, Nb₂O₅) have demonstrated excellent catalytic activity

    • Zirconia (ZrO₂) has been particularly effective, enabling >99% nitrile conversion within six hours at 230°C

    • Zeolites and aluminum silicates have shown insufficient performance

Research has revealed that the catalytic process typically follows a two-step mechanism:

  • First, nitrile hydrolysis to form the terminal amide

  • Second, amidation with the amine group

Pharmaceutical Applications

The bifunctional nature of 6-aminohexanenitrile makes it valuable in medicinal chemistry:

  • As a building block for bioactive molecules

  • In the synthesis of derivatives with potential applications against neurodegenerative disorders

  • For creating compounds with antimicrobial properties

Hazard TypeClassificationHazard StatementPercentage of Notifications
Acute toxicity, oralCategory 4H302: Harmful if swallowed100%
Skin corrosion/irritationCategory 2H315: Causes skin irritation53.7%
Skin corrosion/irritationCategory 1BH314: Causes severe skin burns and eye damage44.4%
Eye damage/irritationCategory 2H319: Causes serious eye irritation53.7%
Acute toxicity, inhalationCategory 4H332: Harmful if inhaled44.4%
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation53.7%

Table 3: GHS Hazard Classification for 6-Aminohexanenitrile

Production and Market Data

Production Statistics

Production data for 6-aminohexanenitrile in the United States shows consistent manufacturing levels:

YearProduction Volume
2019<1,000,000 lb
2018<1,000,000 lb
2017<1,000,000 lb
2016<1,000,000 lb

Table 4: U.S. Production Data for 6-Aminohexanenitrile

The compound is primarily produced for use as an intermediate in chemical synthesis, with a significant portion directed toward polyamide production.

Related Compounds

Several related compounds and derivatives have commercial importance:

  • N-Boc-6-aminohexanenitrile (CAS 118110-05-7):

    • A protected version of 6-aminohexanenitrile

    • The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine

    • Used in organic synthesis where selective reactivity is required

  • 1,6-Hexanediamine:

    • Can be produced by complete reduction of 6-aminohexanenitrile

    • Important monomer in nylon production

Research Developments

Catalyst Innovation

Recent research has focused on developing more efficient catalysts for the transformation of 6-aminohexanenitrile. Key findings include:

  • The performance of ruthenium catalysts in homogeneous systems:

    • High initial reaction rates

    • Product inhibition at higher conversions due to the equilibrium nature of the reaction

  • The superiority of certain metal oxides in heterogeneous catalysis:

    • Zirconia (ZrO₂) showed the best performance among tested catalysts

    • IR spectroscopic studies revealed that adsorbed nitrile is catalytically hydrolyzed at the surface but remains tightly bound

  • Novel nickel-based catalysts supported on functionalized multi-walled carbon nanotubes:

    • Enhanced selectivity for partial hydrogenation

    • Ability to switch product selectivity between 6-aminohexanenitrile and 1,6-hexanediamine

Polymer Applications

Research into the use of 6-aminohexanenitrile for polyamide synthesis has demonstrated:

  • The potential for high-molecular-weight nylon-6 synthesis through zirconia-catalyzed polymerizations

  • The importance of achieving >99% nitrile conversion for successful polymer formation

  • A two-step reaction mechanism involving:

    • Initial nitrile hydrolysis to terminal amide

    • Subsequent amidation with the amine group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator